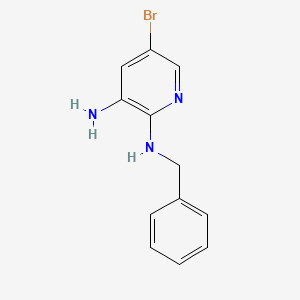

2-N-benzyl-5-bromopyridine-2,3-diamine

Description

Properties

IUPAC Name |

2-N-benzyl-5-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPNJRHVYRAKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 5-Bromopyridine-2,3-diamine (Precursor)

The preparation of 5-bromopyridine-2,3-diamine is a critical step that can be achieved through various chemical routes. The most common strategies involve the reduction of a nitro-substituted pyridine (B92270) or building the molecule through a multi-step sequence from a simpler pyridine derivative.

Reduction of Nitro-Pyridines (e.g., 2-amino-5-bromo-3-nitropyridine)

A prevalent method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In this context, 2-amino-5-bromo-3-nitropyridine (B172296) serves as a direct antecedent to the desired diamine. arkat-usa.org This transformation can be accomplished using several reducing systems, broadly categorized into catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation offers a clean method for nitro group reduction. While specific examples for the reduction of 2-amino-5-bromo-3-nitropyridine using palladium on strontium carbonate (Pd-SrCO₃) are not extensively detailed, this catalyst is documented for its utility in related hydrogenations within the pyridine family. For instance, 5% palladized strontium carbonate has been effectively used for the catalytic hydrogenation of 2,3-diamino-5-bromopyridine (B182523) to remove the bromo group, demonstrating its activity in this class of compounds. orgsyn.org The general principle involves the use of hydrogen gas in the presence of a palladium catalyst to selectively reduce the nitro functionality to an amine.

Table 1: Catalytic Hydrogenation for Pyridine Derivatives

| Reactant | Catalyst | Conditions | Product | Reference |

| 2,3-diamino-5-bromopyridine | 5% Pd-SrCO₃ | H₂, 4% NaOH solution | 2,3-diaminopyridine (B105623) | orgsyn.org |

This table illustrates the use of Pd-SrCO₃ in a related pyridine hydrogenation, suggesting its potential applicability for nitro group reduction in similar substrates.

Metal-mediated reductions are a classic and robust method for converting nitroarenes to anilines. For the synthesis of 5-bromopyridine-2,3-diamine, two common systems are well-documented: iron in the presence of an acid and stannous (tin(II)) chloride.

The use of reduced iron powder with a catalytic amount of hydrochloric acid in an ethanol-water solvent system is a well-established procedure. orgsyn.org The reaction proceeds by heating the mixture of 2-amino-5-bromo-3-nitropyridine and iron powder on a steam bath. orgsyn.org This method is noted to be effective, though yields may decrease when attempting to scale up the reaction. orgsyn.org

Alternatively, stannous chloride (SnCl₂) provides another effective route. In one detailed procedure, 2-amino-5-bromo-3-nitropyridine is treated with tin(II) chloride dihydrate in a mixed solvent system of ethyl acetate (B1210297) and t-butanol at an elevated temperature to afford the desired 5-bromopyridine-2,3-diamine.

Table 2: Metal-mediated Reduction of 2-amino-5-bromo-3-nitropyridine

| Reagent System | Solvent | Conditions | Yield | Reference |

| Reduced Iron, HCl (cat.) | 95% Ethanol, Water | Steam bath, 1 hr | Not specified | orgsyn.org |

| Tin(II) chloride dihydrate | Ethyl acetate, t-BuOH (9:1) | 60°C, 2-5 hr | 38% |

Multi-step Syntheses from Simpler Pyridine Derivatives (e.g., 2-aminopyridine (B139424) via bromination and nitration)

The first step is the bromination of 2-aminopyridine. This is typically achieved by treating 2-aminopyridine with bromine in acetic acid. orgsyn.org The reaction conditions, such as temperature, are controlled to minimize the formation of the major byproduct, 2-amino-3,5-dibromopyridine. orgsyn.org Purification is often required to remove this byproduct before proceeding. orgsyn.org

The second step is the nitration of the resulting 2-amino-5-bromopyridine. This is accomplished by reacting it with a nitrating mixture, such as nitric acid in concentrated sulfuric acid, at low temperatures. orgsyn.org The nitro group is directed to the 3-position, yielding 2-amino-5-bromo-3-nitropyridine, the key intermediate for the reduction step described previously. orgsyn.org This sequence provides a reliable pathway to the necessary precursor from basic starting materials. arkat-usa.org

Table 3: Multi-step Synthesis from 2-Aminopyridine

| Step | Reaction | Reagents | Solvent | Key Conditions | Yield | Reference |

| 1 | Bromination | 2-aminopyridine, Br₂ | Acetic Acid | <20°C initially, then up to 50°C | 62-67% | orgsyn.org |

| 2 | Nitration | 2-amino-5-bromopyridine, HNO₃ | H₂SO₄ | 0°C to 60°C | 78% | orgsyn.org |

| 3 | Reduction | 2-amino-5-bromo-3-nitropyridine, Fe/HCl | Ethanol/Water | Steam bath | Not specified | orgsyn.org |

Approaches for N-Benzylation of Pyridine Diamines

Once the 5-bromopyridine-2,3-diamine precursor is obtained, the final step is the introduction of the benzyl (B1604629) group onto one of the amino nitrogens. The presence of two nucleophilic amino groups (at the C2 and C3 positions) presents a regioselectivity challenge.

Direct N-Alkylation Reactions with Benzyl Halides

Direct N-alkylation with a benzyl halide, such as benzyl bromide, is the most straightforward approach for forming the N-benzyl bond. However, controlling the reaction to achieve selective mono-alkylation at the desired nitrogen can be difficult. The relative nucleophilicity of the two amino groups can influence the reaction outcome, and over-alkylation to form di-benzylated products is a potential side reaction.

Research into the regioselective synthesis of N-alkylated 2,3-diaminopyridines highlights these challenges. acs.org While direct alkylation methods are often target-specific, one approach involves the use of a strong base like sodium hydride (NaH) to deprotonate the amine, creating a more potent nucleophile to react with benzyl bromide. acs.org This method was considered for the synthesis of related 1-alkyl-1H-imidazo[4,5-b]pyridines, indicating its potential applicability. acs.org However, this approach often yields mixtures and requires careful control of stoichiometry and reaction conditions to favor the desired mono-benzylated product. An alternative strategy, reductive amination, which involves reacting the diamine with benzaldehyde (B42025) to form an imine followed by reduction, often provides better regioselectivity, specifically favoring reaction at the 3-amino group. arkat-usa.org

Reductive Amination Strategies with Benzaldehyde and Amines

Reductive amination represents a powerful and direct method for forming carbon-nitrogen bonds. masterorganicchemistry.com This strategy, applied to the synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine, involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. The process occurs in two main stages within a single pot:

Imine Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of benzaldehyde. This typically occurs under mildly acidic conditions (e.g., pH ~5) to catalyze the reaction. youtube.com Following a series of proton transfers, a water molecule is eliminated to form a C=N double bond, yielding a Schiff base or imine intermediate. youtube.comyoutube.com

Reduction: The imine (or its protonated form, the iminium ion) is then reduced in situ to the corresponding secondary amine. youtube.com

A critical aspect of this method is the choice of reducing agent. The reagent must be mild enough to not reduce the starting aldehyde faster than the imine is formed, yet potent enough to reduce the imine. masterorganicchemistry.com Common reagents that fulfill this requirement include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are selective for the iminium ion over the carbonyl group, which allows the reaction to be performed in one pot. masterorganicchemistry.com Other reducing systems, such as H₂ gas with a palladium catalyst, can also be employed. youtube.comnih.gov

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a versatile and widely used method for the formation of C-N bonds and is applicable to N-benzylation. acs.org This methodology could be employed to synthesize this compound by coupling 5-bromopyridine-2,3-diamine with a benzylating agent, such as benzyl bromide or benzyl chloride.

The catalytic cycle for this transformation generally involves the following components:

Palladium Precatalyst: A source of palladium(0), such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), which is reduced in situ.

Ligand: A bulky, electron-rich phosphine (B1218219) ligand is crucial for facilitating the catalytic cycle. Ligands like tBuBrettPhos have been shown to be effective in Pd-catalyzed C-N couplings. nih.gov The ligand stabilizes the palladium center and promotes both oxidative addition and reductive elimination steps.

Base: A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile. rsc.org

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

A greener "borrowing hydrogen" methodology has also been developed for the N-benzylation of aminopyridines, using a palladium catalyst to react the amine with a benzyl alcohol, releasing water as the only byproduct. rsc.org This approach offers an environmentally friendly alternative to traditional cross-coupling reactions. rsc.org

Regioselectivity Considerations in N-Benzylation of Asymmetric Diamines

A significant challenge in the N-benzylation of 5-bromopyridine-2,3-diamine is controlling the regioselectivity. The diamine is asymmetric, with two amino groups at the C2 and C3 positions that possess different electronic and steric environments.

Electronic Effects: The pyridine ring nitrogen is strongly electron-withdrawing. This effect is most pronounced at the ortho (C2) and para positions. Consequently, the amino group at the C2 position is significantly less nucleophilic than the amino group at the C3 position. Based on electronics alone, benzylation would be expected to occur preferentially at the more nucleophilic N3 position.

Steric Effects: The C2 amino group is flanked by the pyridine nitrogen and the C3 amino group, making it more sterically hindered than the C3 amino group. This would also favor reaction at the N3 position.

Achieving the desired 2-N-benzyl substitution, therefore, requires overcoming these inherent electronic and steric preferences. This might be accomplished through specific reaction conditions that favor the formation of the thermodynamically more stable product or by using a catalytic system that directs the benzylation to the C2 position. For example, a catalyst capable of chelation involving the pyridine nitrogen and the C2-amino group could potentially direct the incoming benzyl group to the N2 position. The synthesis of a single, desired regioisomer from an asymmetric pyridine is a known challenge that often requires strategic use of blocking groups or carefully controlled reaction conditions. nih.govnih.gov

Yield Optimization and Reaction Condition Analysis

Optimizing the yield for the synthesis of this compound, particularly via a palladium-catalyzed pathway, involves the systematic variation of several reaction parameters. The goal is to maximize the formation of the desired N2-benzylated product while minimizing side reactions, such as over-alkylation (dibenzylation) or reaction at the N3 position.

Key parameters for optimization include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. rsc.org A reduction in catalyst loading, for instance, is often desirable for process efficiency but can lead to lower yields if not properly optimized. acs.orgacs.org The reaction environment, such as performing the reaction under an inert atmosphere (e.g., argon or nitrogen), is often critical to prevent catalyst degradation. rsc.org

The following table illustrates a hypothetical optimization study for the palladium-catalyzed N-benzylation of 5-bromopyridine-2,3-diamine with benzyl bromide.

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield of 2-N-benzyl isomer (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 80 | 45 |

| 2 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene | 80 | 30 |

| 3 | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Dioxane | 100 | 65 |

| 4 | Pd(OAc)₂ (4) | tBuBrettPhos | NaOtBu | Dioxane | 100 | 78 |

| 5 | Pd(OAc)₂ (4) | tBuBrettPhos | Cs₂CO₃ | Dioxane | 100 | 72 |

| 6 | Pd(OAc)₂ (4) | tBuBrettPhos | NaOtBu | Dioxane | 110 | 85 |

Purification and Isolation Methodologies for Synthetic Intermediates

The successful synthesis of this compound relies on effective purification methods for both the final product and its precursors.

The intermediate, 5-bromopyridine-2,3-diamine, is prepared from 2-amino-5-bromo-3-nitropyridine. orgsyn.org The crude nitrated product can often be purified by recrystallization from a suitable solvent, such as ethyl methyl ketone, to yield pure yellow needles. orgsyn.org The subsequent reduction of the nitro group is often accomplished by catalytic hydrogenation. After the reaction, the catalyst (e.g., palladium on carbon) is removed by filtration. orgsyn.org The resulting diamine in the filtrate can then be isolated, for example, by extraction into an organic solvent after adjusting the pH of the aqueous solution. google.com

Purification of the final product, this compound, presents a significant challenge due to the potential presence of multiple closely related compounds. The crude reaction mixture could contain:

Unreacted 5-bromopyridine-2,3-diamine

The desired 2-N-benzyl isomer

The undesired 3-N-benzyl regioisomer

Dibenzylated products

Flash column chromatography on silica (B1680970) gel is the most common and effective method for separating these components. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds based on their differing polarities. The less polar dibenzylated product would elute first, followed by the two monobenzylated isomers, and finally the most polar starting diamine. Careful selection of the solvent system is crucial to achieve good separation between the 2-N-benzyl and 3-N-benzyl regioisomers.

Chemical Reactivity and Derivatization Pathways of 2 N Benzyl 5 Bromopyridine 2,3 Diamine

Reactions Involving the Primary Amine Functionality

The primary amine at the C3 position is a potent nucleophile and the principal site for many derivatization reactions. Its reactivity allows for the synthesis of a wide array of fused and substituted pyridine (B92270) compounds.

One of the most significant reactions of 2-N-benzyl-5-bromopyridine-2,3-diamine is its use as a precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold. nih.gov This fused heterocyclic system is of great interest in medicinal chemistry due to its structural similarity to purines. nih.gov The synthesis is typically achieved through a cyclocondensation reaction between the vicinal diamine and a suitable carbonyl compound. nih.govresearchgate.net

The reaction of vicinal diaminopyridines, such as this compound, with various aldehydes is a common and effective method for preparing 2-substituted imidazo[4,5-b]pyridines. nih.govnih.gov For instance, the condensation with benzaldehyde (B42025) leads to the formation of a 2-phenyl-substituted imidazo[4,5-b]pyridine core.

This reaction is often carried out in the presence of an oxidizing agent. Research has shown that using p-benzoquinone as an oxidant facilitates the cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde. nih.gov Alternative methods involve reacting the diaminopyridine with an adduct of the aldehyde, such as a sodium bisulfite adduct, which can proceed without a separate oxidizing agent. nih.gov The reaction conditions can be varied; for example, some procedures utilize solvents like dimethylformamide (DMF) at elevated temperatures, ranging from 80°C to 180°C, for several hours. google.com Other approaches highlight catalyst- and additive-free conditions at ambient temperature, achieving rapid conversion. uit.no

Table 1: Examples of Cyclocondensation Reactions with Aldehydes

| Diamine Precursor | Aldehyde | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-N2-methylpyridine-2,3-diamine | Benzaldehyde | p-Benzoquinone (oxidant) | 6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | Not Specified | nih.gov |

| 3,4-diaminopyridine | Substituted Benzaldehydes | Na2S2O5 adduct, reflux | 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines | Not Specified | nih.gov |

| 2,3-diamino-4-cyanopyridine | Various Aldehydes | Sodium metabisulfite, DMF, 80-180°C | 2-substituted-3H-imidazo[4,5-b]pyridine-7-carbonitriles | 66.3-81.2% | google.com |

The initial step in the cyclocondensation reaction between the diamine and an aldehyde is the nucleophilic attack of the more reactive primary amine (at C3) onto the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, which is an imine intermediate. nih.gov The formation of this imine is a critical precursor to the subsequent cyclization step. uit.nonih.gov The secondary benzylamino group at the C2 position is less reactive and typically does not participate in this initial condensation.

Following the formation of the imine intermediate at the C3 position, the molecule undergoes an intramolecular cyclization. The lone pair of electrons on the nitrogen of the adjacent secondary amino group (at C2) attacks the electrophilic carbon of the imine. This nucleophilic attack results in the formation of a five-membered di-hydroimidazo ring fused to the pyridine core.

The primary amine of this compound is also susceptible to acylation and sulfonylation. In these reactions, an acyl or sulfonyl group is introduced at the C3-amino position. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. Similarly, sulfonylation can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, also in a basic medium. These reactions would yield N-(2-(benzylamino)-5-bromo-pyridin-3-yl)amides and N-(2-(benzylamino)-5-bromo-pyridin-3-yl)sulfonamides, respectively. While specific examples for this compound are not prevalent in the provided literature, the synthesis of related sulfonamide derivatives, like N-(2-acetylphenyl)-5-bromopyridine-3-sulfonamide, demonstrates the viability of such reactions on the bromopyridine scaffold. nih.gov

When this compound is reacted with an aldehyde or ketone without the conditions that promote subsequent cyclization, a stable Schiff base (imine) can be isolated. grafiati.com This reaction involves the condensation of the primary amine at the C3 position with the carbonyl compound. The formation of Schiff bases is a versatile method for creating new C=N bonds and serves as a synthetic handle for further molecular elaboration. researchgate.netgrafiati.com The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. The resulting imine product would feature a -N=CHR substituent at the C3 position of the pyridine ring.

Cyclocondensation Reactions to Form Fused Heterocycles (e.g., Imidazo[4,5-b]pyridines)

Reactions Involving the Secondary N-Benzyl Amine Functionality

The secondary N-benzyl amine in this compound is a key site for derivatization, allowing for the introduction of various substituents through alkylation and acylation, or its removal via de-benzylation to unmask the parent amine.

The secondary amine of the N-benzyl group can undergo further alkylation with alkyl halides or other electrophilic alkylating agents. Such reactions are typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent is crucial to control the selectivity and efficiency of the reaction, especially given the presence of the other nucleophilic primary amino group.

Similarly, acylation of the secondary amine can be achieved using acyl chlorides or anhydrides. These reactions introduce an acyl group, forming an amide. The use of catalysts such as 4-(dimethylamino)pyridine (DMAP) can facilitate these acylations. researchgate.net The relative reactivity of the secondary N-benzyl amine versus the primary amine at the 3-position would depend on steric hindrance and electronic factors. In some cases, protection of the more accessible primary amine may be necessary to achieve selective acylation at the N-benzyl position.

While specific examples for this compound are not prevalent in the literature, the alkylation and acylation of related aminopyridine derivatives are well-established transformations. For instance, the alkylation of aminopyridines with benzylic alcohols has been demonstrated using Lewis acid catalysis, such as with zinc bromide. chemrxiv.org Nickel-catalyzed alkylation of amide derivatives has also been reported, showcasing modern methods for C-N bond formation that could potentially be adapted. nih.gov

Table 1: Potential Further Alkylation and Acylation Reactions

| Reaction Type | Reagents and Conditions (General) | Potential Product |

| Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 2-N-benzyl-N-alkyl-5-bromopyridine-2,3-diamine |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Et3N, Pyridine), Catalyst (e.g., DMAP) | N-benzyl-N-acyl-5-bromopyridine-2,3-diamine derivative |

The removal of the benzyl (B1604629) group is a common synthetic strategy to deprotect the secondary amine, yielding the corresponding primary amine. This transformation is typically achieved through catalytic hydrogenation. A standard method involves the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov

In cases where standard hydrogenation is sluggish, the addition of an acid, such as acetic acid, can facilitate the de-benzylation of N-benzyl aminopyridine derivatives. nih.govresearchgate.net Another effective method is catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. mdma.chmdma.ch This method is often faster and can be performed under milder conditions than those requiring high pressure of hydrogen gas. mdma.chmdma.ch

Table 2: De-benzylation Strategies

| Method | Reagents and Conditions (General) | Product |

| Catalytic Hydrogenation | H2 gas, Pd/C, Solvent (e.g., EtOH, MeOH) | 5-bromopyridine-2,3-diamine |

| Acid-Facilitated Hydrogenation | H2 gas, Pd(OH)2/C, Acetic Acid, Solvent (e.g., EtOH) nih.govresearchgate.net | 5-bromopyridine-2,3-diamine |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, Solvent (e.g., MeOH) mdma.chmdma.ch | 5-bromopyridine-2,3-diamine |

Transformations at the Bromine Substituent

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular complexity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for this purpose.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. nih.govorganic-chemistry.org For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. nih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 5-bromo substituent and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in good to excellent yields, suggesting that a similar transformation would be feasible for this compound. scirp.org This reaction provides a direct route to 5-alkynylpyridine derivatives.

Table 3: Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System (General) | Potential Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4, Na2CO3) wikipedia.orgnih.gov | 5-Aryl/vinyl-2-N-benzylpyridine-2,3-diamine |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), Base (e.g., Et3N) scirp.orgsoton.ac.uk | 5-Alkynyl-2-N-benzylpyridine-2,3-diamine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction could be employed to introduce a variety of primary or secondary amines at the 5-position of the pyridine ring, leading to the corresponding 5-aminopyridine derivatives. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. chemspider.comresearchgate.net

While less common than C-N and C-C bond formation, palladium-catalyzed etherification reactions, a variation of the Buchwald-Hartwig coupling, can be used to form aryl ethers from aryl halides and alcohols. This would involve the reaction of this compound with an alcohol in the presence of a suitable palladium catalyst and base to yield a 5-alkoxy- or 5-aryloxypyridine derivative.

Table 4: Palladium-Catalyzed C-N and C-O Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System (General) | Potential Product |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) wikipedia.orgchemspider.com | 5-(Amino)-2-N-benzylpyridine-2,3-diamine derivative |

| Etherification | Alcohol or Phenol | Pd catalyst, Ligand, Base | 5-(Alkoxy/Aryloxy)-2-N-benzylpyridine-2,3-diamine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. wikipedia.orgpressbooks.pub This pathway requires the aromatic ring to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubyoutube.com

Generally, SNAr reactions on pyridine derivatives occur preferentially at the positions ortho or para (positions 2, 4, and 6) to the ring nitrogen. pearson.comyoutube.com In this molecule, the leaving group (bromine) is at the C5 position. Direct displacement of the bromide at the C5 position by a nucleophile is less favorable compared to substitution at the activated C2 or C6 positions. For SNAr to occur at C5, strong activation, typically from a nitro group, is usually required. wikipedia.org Given the presence of activating amino groups and the non-ideal position of the bromine, SNAr reactions at the C5 position of this compound are expected to be challenging and require harsh conditions.

| Factor | Influence on SNAr at C5 | Rationale |

| Pyridine Nitrogen | Activating | Inductively withdraws electron density from the ring, stabilizing the Meisenheimer intermediate. wikipedia.org |

| Amino Groups (C2, C3) | Deactivating | Donate electron density into the ring via resonance, destabilizing the negative charge of the intermediate. |

| Position of Bromine (C5) | Unfavorable | The C5 position is meta to the ring nitrogen, receiving less electronic activation compared to ortho/para positions. |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and common method for converting aryl halides into reactive organometallic intermediates. wikipedia.org This reaction is particularly effective for bromo- and iodo-substituted aromatics and typically employs organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents. wikipedia.orgnih.gov

For this compound, the bromine atom at the C5 position can be readily exchanged for a metal, such as lithium or magnesium. nih.govnih.gov This creates a nucleophilic carbon center at C5, which can then be reacted with a wide range of electrophiles to introduce new functional groups.

A significant challenge in this molecule is the presence of acidic N-H protons on the two amino groups. nih.govnih.gov Strong organometallic bases, especially alkyllithiums, can deprotonate these amines instead of undergoing the desired halogen exchange. This side reaction consumes the reagent and prevents the formation of the desired C5-lithiated species.

To overcome this, a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, can be employed. nih.govnih.govresearchgate.net This approach can facilitate a selective bromine-magnesium exchange even in the presence of acidic protons, often under non-cryogenic conditions. nih.govnih.gov The initial reaction with i-PrMgCl may form a magnesium-amine complex, which then directs the subsequent exchange. The resulting organometallic species can be used in various follow-up reactions.

Table of Potential Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quench

| Reagent System | Intermediate | Electrophile (E+) | Final Product |

|---|---|---|---|

| 1. n-BuLi | C5-Lithio species | CO₂ | 2-N-benzyl-3-amino-5-carboxypyridine-2-amine |

| 2. i-PrMgCl·LiCl | C5-Magnesio species | DMF (N,N-Dimethylformamide) | 2-N-benzyl-3-amino-5-formylpyridine-2-amine |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atoms within this compound make it an excellent candidate as a ligand in coordination chemistry. researchgate.net The molecule presents three potential coordination sites: the pyridine ring nitrogen and the two exocyclic amino nitrogens. The presence of multiple binding sites allows it to act as a chelating ligand, forming stable complexes with metal ions. researchgate.net

The vicinal arrangement of the diamino groups at the C2 and C3 positions is particularly significant. This geometry is ideal for forming a stable five-membered chelate ring with a metal center, a common and stabilizing motif in coordination chemistry. The pyridine nitrogen can also participate in binding, potentially leading to tridentate coordination, although this would involve forming a less favorable four-membered chelate ring. The most likely binding mode involves chelation through the two exocyclic amino nitrogens.

Theoretical considerations for ligand binding include:

Chelation Effect: The ability to form a five-membered ring with the C2 and C3 amino groups provides significant thermodynamic stability to the resulting metal complex.

Steric Hindrance: The benzyl group on the C2-amino nitrogen introduces steric bulk, which could influence the geometry of the metal complex and potentially favor coordination to specific metals or in particular oxidation states.

Such diaminopyridine scaffolds are known to form complexes with a variety of transition metals, and these complexes themselves can have interesting catalytic or biological properties. nih.govsigmaaldrich.comchemicalbook.com

A Lewis base is a species that can donate a pair of electrons, and this compound has three nitrogen atoms that can exhibit Lewis basicity. libretexts.orgwikipedia.org

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. wikipedia.org It is readily available for donation to a Lewis acid, such as a proton. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org

Amino Nitrogens (C2 and C3): The lone pairs on the exocyclic amino groups are also basic. Primary aromatic amines are generally less basic than aliphatic amines because the lone pair can be delocalized into the aromatic ring.

In an acidic medium, protonation will occur at the most basic site. The pyridine nitrogen is typically the most basic nitrogen in aminopyridines and is the expected site of initial protonation. The formation of the pyridinium (B92312) cation would, in turn, decrease the electron density of the ring, making the exocyclic amino groups even less basic.

Relative Basicity of Nitrogen Sites

| Nitrogen Site | Hybridization | Relative Basicity | Reason |

|---|---|---|---|

| Pyridine (N1) | sp² | Most Basic | Lone pair is localized and not part of the aromatic system. wikipedia.org |

| Primary Amine (C3) | sp² | Less Basic | Lone pair can be delocalized into the electron-deficient pyridine ring. |

Chemo- and Regioselectivity in Multi-functional Group Transformations

The presence of multiple reactive sites makes chemo- and regioselectivity crucial considerations when planning syntheses using this compound. The outcome of a reaction is highly dependent on the reagents and conditions employed.

A prime example of this is the reaction with aldehydes or carboxylic acids. The ortho-diamine functionality at C2 and C3 can undergo a regioselective condensation and cyclization to form a fused imidazole (B134444) ring, yielding an imidazo[4,5-b]pyridine derivative. mdpi.comarkat-usa.org This transformation is a common strategy for building complex heterocyclic systems from diaminopyridines. sigmaaldrich.com The reaction is chemoselective, as it preferentially involves the two amino groups over the bromo substituent or the pyridine nitrogen.

Conversely, reactions targeting the bromine atom, such as metal-halogen exchange or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can be performed selectively. This typically requires careful choice of catalyst and reaction conditions to avoid side reactions with the amino groups. For instance, in a Buchwald-Hartwig amination, the catalyst might react with the existing amino groups unless they are protected.

Summary of Selective Transformations

| Reaction Type | Reagent(s) | Reactive Site(s) | Product Type | Selectivity Principle |

|---|---|---|---|---|

| Imidazole Formation | Aldehyde, Oxidant | C2-NHBn, C3-NH₂ | Fused Imidazo[4,5-b]pyridine | The ortho-diamine arrangement favors intramolecular cyclization. arkat-usa.org |

| Carboxylic Acid Condensation | Carboxylic Acid, PPA | C2-NHBn, C3-NH₂ | Fused Imidazo[4,5-b]pyridine | Dehydrative cyclization is specific to the diamine moiety. mdpi.com |

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | C5-Br | C5-Organometallic Species | The C-Br bond is the most labile site for this transformation. wikipedia.org |

The interplay between these reaction pathways allows this compound to serve as a versatile building block for the synthesis of a diverse range of more complex molecules.

Theoretical and Computational Investigations

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and physical properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. For substituted pyridines, the HOMO-LUMO gap is influenced by the nature and position of the substituents. bohrium.comresearchgate.net In a hypothetical analysis of 2-N-benzyl-5-bromopyridine-2,3-diamine, the electron-donating amino groups would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom and the pyridine (B92270) nitrogen would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting significant reactivity. For instance, a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related cyclized product, reported a HOMO-LUMO gap of 4.343 eV. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and not based on actual experimental or computational data for the specific compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. Red regions indicate negative electrostatic potential, characteristic of sites susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would likely show strong negative potential around the nitrogen atoms of the pyridine ring and the two amino groups due to their lone pairs of electrons. These would be the primary sites for protonation and interaction with electrophiles. The area around the hydrogen atoms of the amino groups would exhibit positive potential.

Charge Distribution and Bond Order Analysis

Analysis of charge distribution provides insight into the electronic environment of each atom in the molecule. Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. In this molecule, the nitrogen and bromine atoms would carry negative partial charges, while the carbon atom attached to the bromine and the hydrogen atoms of the amino groups would be more positive. This charge distribution is critical for understanding intermolecular interactions and reaction mechanisms.

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT studies of cyclization reactions)

The 2,3-diamine arrangement on the pyridine ring makes this compound a prime precursor for cyclization reactions, such as the formation of imidazo[4,5-b]pyridine derivatives. Quantum chemical calculations are invaluable for elucidating the step-by-step mechanism of such reactions. researchgate.netnih.gov

Transition State Characterization

For a proposed reaction pathway, DFT calculations can locate the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of the reaction, which determines the reaction rate. nih.govpku.edu.cn For the cyclization of this compound, computational studies would model the intramolecular nucleophilic attack of one amino group onto a reactive center formed with the other, identifying the specific bonds being formed and broken in the transition state.

Ligand-Metal Interaction Modeling (Theoretical Binding Sites and Modes)

The structure of this compound, featuring a pyridine ring and two amino groups, suggests its potential as a chelating ligand in coordination chemistry. Computational modeling is a powerful tool to predict the binding sites and modes of this ligand with various metal ions. Such studies are essential for the rational design of novel metal complexes with specific catalytic or material properties.

Theoretical investigations typically employ DFT to optimize the geometry of the metal-ligand complex and to calculate the binding energy. The binding energy (ΔE_binding) is a measure of the strength of the interaction and is calculated as:

ΔE_binding = E(complex) - [E(ligand) + E(metal)]

A more negative binding energy indicates a more stable complex. The primary potential binding sites on this compound are the nitrogen atoms of the pyridine ring and the two amino groups. This allows for several possible coordination modes:

Monodentate coordination: The ligand binds to the metal through a single nitrogen atom, most likely the pyridine nitrogen.

Bidentate chelation: The ligand forms a stable five-membered ring by coordinating to the metal through the pyridine nitrogen and one of the amino nitrogens, or through the two amino nitrogens. Studies on similar 2,3-diaminopyridine (B105623) systems suggest that chelation involving the pyridine nitrogen and the adjacent amino group is a common binding mode. mdpi.com

The benzyl (B1604629) and bromo substituents can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complex.

Below is a hypothetical data table illustrating the calculated binding energies of this compound with different metal ions in a bidentate coordination mode. The data is for illustrative purposes only.

Table 2: Hypothetical Binding Energies of Metal Complexes

| Metal Ion | Coordination Mode | Method (Functional/Basis Set) | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Cu(II) | Bidentate (N_pyridine, N_amino) | B3LYP/LANL2DZ | -45.2 |

| Zn(II) | Bidentate (N_pyridine, N_amino) | B3LYP/LANL2DZ | -38.7 |

| Pd(II) | Bidentate (N_pyridine, N_amino) | B3LYP/LANL2DZ | -52.1 |

| Ru(II) | Bidentate (N_pyridine, N_amino) | B3LYP/LANL2DZ | -65.8 |

Solvation Effects in Computational Studies

The solvent environment can significantly influence the structure, reactivity, and properties of a molecule. Computational studies on this compound should, therefore, account for solvation effects to provide results that are relevant to real-world chemical systems. Implicit solvation models are a computationally efficient way to achieve this.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. Some of the most widely used implicit solvation models include:

Polarizable Continuum Model (PCM): This is one of the most popular and versatile models.

Conductor-like Screening Model (COSMO): This model is particularly effective for a wide range of solvents.

SMD Solvation Model: This is a universal solvation model that provides accurate solvation free energies for a broad array of solvents. acs.org

The choice of the solvation model and the solvent itself can impact the calculated properties. For instance, the polarity of the solvent can affect the stability of different conformers of this compound and the activation energies of its reactions.

The solvation free energy (ΔG_solv) represents the change in free energy when a molecule is transferred from the gas phase to a solvent. A more negative value indicates a more favorable interaction with the solvent. The following table provides hypothetical solvation free energies for this compound in various solvents, calculated using the SMD model. This data is for illustrative purposes.

Table 3: Hypothetical Solvation Free Energies

| Solvent | Dielectric Constant | Method (Model) | Calculated ΔG_solv (kcal/mol) |

|---|---|---|---|

| Water | 78.39 | DFT/B3LYP/6-31G(d) with SMD | -12.5 |

| Ethanol | 24.55 | DFT/B3LYP/6-31G(d) with SMD | -9.8 |

| Acetonitrile | 36.64 | DFT/B3LYP/6-31G(d) with SMD | -10.2 |

| Toluene (B28343) | 2.38 | DFT/B3LYP/6-31G(d) with SMD | -5.1 |

Applications As a Synthetic Building Block and Ligand Precursor

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of the 2,3-diamine moiety allows for its elaboration into larger, more complex ring systems, including polycyclic aromatic heterocycles and macrocycles.

The vicinal diamine structure on the pyridine (B92270) ring is an ideal starting point for condensation reactions to form fused heterocyclic systems. A primary application is in the synthesis of pyrido[2,3-b]pyrazines, which are important scaffolds in medicinal and materials chemistry. growingscience.comnih.gov The reaction of 2,3-diaminopyridine (B105623) derivatives with 1,2-dicarbonyl compounds, such as arylglyoxals, in solvents like dimethylformamide (DMF) and ethanol, readily yields the corresponding pyrido[2,3-b]pyrazine. growingscience.com This straightforward condensation provides a pathway to highly substituted polycyclic systems.

Furthermore, these pyrido[2,3-b]pyrazines can serve as intermediates for even more complex, fused structures like pyrazino-fused carbazoles and carbolines through subsequent palladium-catalyzed coupling and cyclization reactions. mdpi.com The bromo-substituent on the 2-N-benzyl-5-bromopyridine-2,3-diamine backbone offers a convenient handle for such cross-coupling reactions. Another important class of polycyclic nitrogen heterocycles, 1,10-phenanthrolines and their analogs, can also be synthesized from ortho-diamine precursors through reactions like the Skraup synthesis or one-pot condensations with dicarbonyl compounds. sioc-journal.cngoogle.comnih.gov

| Precursor Type | Reagent | Product Class | Synthetic Method |

| 2,3-Diaminopyridine | Arylglyoxal | Pyrido[2,3-b]pyrazine | Condensation growingscience.com |

| 2,3-Diaminopyridine | 1,3-Diketone | Pyrido[2,3-b]pyrazine derivative | Catalytic Condensation nih.gov |

| 8-Iodopyrido[2,3-b]pyrazine | Arylboronic acid / Aniline | Pyrazino-fused Carbazole/Carboline | Pd-catalyzed Coupling/Cyclization mdpi.com |

Macrocyclic compounds containing pyridine units are of significant interest for their ability to act as host molecules and form stable metal complexes. The synthesis of these large-ring systems often relies on the strategic use of bifunctional precursors in cyclization reactions. acs.org Derivatives of diaminopyridine are excellent candidates for such roles. By reacting the diamine functionality with dialdehydes or diacyl halides, large Schiff base macrocycles or macrocyclic amides can be formed.

Template-driven synthesis, where a metal ion or an anion directs the cyclization, can significantly improve the yield of the desired macrocycle over linear polymerization. acs.org For instance, anions have been shown to act as templates in reactions involving 2,6-diaminopyridine, enhancing both the rate and yield of macrocyclization. acs.org The structure of this compound is well-suited for these strategies, where its two amino groups can be made to react with a long-chain dielectrophile to close the ring. Modern techniques, such as palladium-catalyzed C-N cross-coupling reactions, have also been employed to create macrocycles with defined cavity sizes. acs.org

Ligand Design in Coordination Chemistry

The nitrogen atoms of this compound, particularly after conversion to more complex structures like Schiff bases, serve as excellent donor sites for coordinating with transition metals. nih.govnih.gov

Schiff bases derived from diamines are versatile chelating agents that form stable complexes with a wide array of transition metals. researchgate.netnih.gov The condensation of 2,3-diaminopyridine with aldehydes (such as salicylaldehyde (B1680747) or pyrrole-2-carboxaldehyde) or ketones results in the formation of mono- or bis-condensed Schiff base ligands. researchgate.netasianpubs.org These ligands can coordinate to metal centers through the pyridine nitrogen and the imine nitrogen(s), creating stable five- or six-membered chelate rings.

Research has demonstrated the synthesis of numerous metal complexes using Schiff bases derived from 2,3-diaminopyridine with metals including copper(II), iron(III), nickel(II), ruthenium(II), and zinc(II). researchgate.netnih.govasianpubs.org The resulting complexes often exhibit distinct geometries and electronic properties that are crucial for their application in catalysis. oiccpress.com

| Aldehyde/Ketone Precursor | Resulting Ligand Type | Coordinated Transition Metals |

| Salicylaldehyde | Bis-condensed Schiff Base | Cu(II), Ni(II), Zn(II) asianpubs.org |

| Pyrrole-2-carboxaldehyde | Mono-condensed Schiff Base | Cu(II), Fe(III), Ni(II), Ru(II), Zn(II) researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Mono-condensed Schiff Base | Cu(II), Fe(III), Ni(II), Ru(II), Zn(II) researchgate.net |

| Pyridoxal | Bis-condensed Schiff Base | Cu(II), Ni(II) oiccpress.com |

Palladium complexes featuring pyridine-based ligands are well-established as effective precatalysts for fundamental carbon-carbon bond-forming reactions. nih.govacs.org These include the Suzuki-Miyaura and Heck cross-coupling reactions, which are cornerstones of modern organic synthesis. nih.govacs.org Complexes derived from ligands such as those formed from this compound are expected to show similar catalytic utility. The electronic and steric properties of the ligand, influenced by the benzyl (B1604629) and bromo substituents, can be tuned to optimize catalytic efficiency. acs.org

In addition to palladium catalysis, copper-catalyzed cross-coupling has gained prominence, particularly with the use of diamine ligands. nih.gov These systems are effective for C-N and C-O bond formation, such as in the Goldberg amidation reaction, under mild conditions. nih.gov The inherent diamine structure of the title compound makes its derived complexes promising candidates for such copper-catalyzed transformations.

Beyond cross-coupling, metal complexes of ligands derived from 2,3-diaminopyridine have shown activity in other important catalytic processes. Specifically, iron(III) and ruthenium(II) complexes of Schiff bases formed from 2,3-diaminopyridine and aldehydes have been successfully employed as catalysts for the oxidation of alcohols. researchgate.net In these systems, the metal complex, in the presence of a co-oxidant like N-methylmorpholine-N-oxide, facilitates the conversion of alcohols to the corresponding aldehydes or ketones. researchgate.net The ability to tune the ligand framework and the metal center allows for the optimization of such organometallic complexes for a variety of catalytic applications, including hydrogenations and polymerizations. nih.govmdpi.com

Chelation Properties and Metal Binding Affinity (Structural Aspects)

The 2,3-diamine substitution on the pyridine ring of this compound provides a bidentate chelation site for metal ions. The two adjacent amino groups can coordinate to a single metal center, forming a stable five-membered ring. This chelation behavior is a well-established principle in coordination chemistry, observed in related diaminopyridine ligands. The presence of the pyridine nitrogen atom can also allow for further coordination, potentially leading to tridentate binding modes, depending on the metal ion and reaction conditions.

The electronic properties of the substituents on the pyridine ring significantly influence the metal binding affinity. The electron-withdrawing bromo group at the 5-position is expected to decrease the basicity of the pyridine nitrogen and the amino groups, which could result in a lower binding affinity compared to non-brominated analogues. Conversely, the N-benzyl group introduces steric hindrance around one of the amino groups, which can affect the coordination geometry and the stability of the resulting metal complex. This steric bulk may favor the formation of complexes with specific stereochemistries.

Structural studies on related 2-amino-3,5-dihalopyridine complexes with copper(II) have shown the formation of both distorted square planar and tetrahedral geometries, with the dihalopyridinium cation acting as a counter-ion. rsc.org In the case of this compound, direct coordination to the metal center is anticipated. The interplay between the electronic effect of the bromo group and the steric influence of the benzyl group would be a key factor in determining the structural features of its metal complexes.

| Feature | Expected Influence on Chelation |

| 2,3-Diamine Moiety | Primary bidentate chelation site, forming a stable 5-membered ring with a metal ion. |

| Pyridine Nitrogen | Potential for additional coordination, leading to tridentate binding. |

| 5-Bromo Substituent | Electron-withdrawing nature may decrease the basicity of the donor atoms, potentially lowering metal binding affinity. |

| N-Benzyl Group | Introduces steric hindrance, which can influence coordination geometry and selectivity for certain metal ions. |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. The bifunctional nature of this compound, possessing both a chelating diamine unit and a potentially bridging pyridine backbone, makes it a candidate for the construction of such materials. rsc.orgmdpi.com

The design of MOFs often relies on the judicious selection of organic linkers to control the dimensionality and topology of the resulting framework. rsc.orgresearchgate.net The geometry of the pyridine ring and the coordination vectors of the diamine groups in this compound could direct the formation of 1D, 2D, or 3D networks. For instance, if the diamine chelates to one metal center and the pyridine nitrogen of another molecule coordinates to the same metal center, a chain-like or layered structure could be formed. The introduction of functionalized pyridine derivatives as linkers has been shown to be an effective strategy for tuning the structure and properties of coordination polymers. rsc.org The synthesis of MOFs with pyridylcarboxylate ligands has also been extensively reviewed, highlighting the versatility of the pyridine motif in constructing diverse and stable frameworks. researchgate.net

While no specific coordination polymers or MOFs based on this compound have been reported, the principles of MOF synthesis suggest its potential utility. nih.govresearchgate.net The bromo and benzyl functionalities could also serve as sites for post-synthetic modification, further expanding the functional diversity of the resulting materials. researchgate.net

Components for Supramolecular Assemblies

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a promising component for the construction of supramolecular assemblies.

Investigation of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the crystal packing and the formation of supramolecular architectures. nih.gov The this compound molecule possesses multiple hydrogen bond donors (the N-H groups of the amines) and acceptors (the pyridine nitrogen and the amino nitrogens).

Studies on the crystal structure of the parent compound, 5-bromopyridine-2,3-diamine, would provide insight into the primary hydrogen bonding motifs. researchgate.net The introduction of the N-benzyl group is expected to significantly alter these patterns. The bulky benzyl group can sterically hinder some hydrogen bonding interactions while potentially promoting others through C-H···π interactions. Research on the hydrogen bonding patterns in N-aryl and N-alkyl substituted diamino compounds reveals the formation of extensive networks. researchgate.net For example, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine has been shown to form hydrogen-bonded dimers in the solid state. google.com It is plausible that this compound could form similar dimeric structures or more extended one-dimensional chains or two-dimensional sheets through a combination of N-H···N and N-H···Br hydrogen bonds. The supramolecular self-assembly of brominated molecules on surfaces has also been investigated, suggesting the potential for ordered monolayer formation. nih.gov

| Potential Hydrogen Bonding Interactions in this compound |

| N-H···N (pyridine) |

| N-H···N (amine) |

| N-H···Br |

| C-H···π (benzyl ring) |

Role in Host-Guest Systems

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. nih.gov The structural features of this compound suggest its potential to act as a guest molecule in various host systems. The pyridine ring and the benzyl group can be encapsulated within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such inclusion complexes can modify the physicochemical properties of the guest molecule. nih.govresearchgate.net

Conversely, derivatives of this compound could be incorporated into larger structures that act as hosts. The diamine functionality provides a handle for further chemical modification to create a binding pocket. The bromo substituent can also be utilized in cross-coupling reactions to attach the pyridine unit to a larger molecular scaffold. While direct studies on the role of this specific compound in host-guest systems are not available, the general principles of supramolecular chemistry suggest its potential in this area. researchgate.net

Building Blocks for Material Science Precursors (Theoretical Design)

The reactive amine functionalities of this compound make it a theoretically viable monomer for the synthesis of high-performance polymers.

Monomers for Polymer Synthesis (e.g., polyimides, polyamides)

Aromatic diamines are key monomers in the synthesis of polyimides and polyamides, which are classes of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. youtube.com The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride. researchgate.netresearchgate.netrsc.org Polyamides can be synthesized through the reaction of a diamine with a dicarboxylic acid or its derivative. nih.govyoutube.com

Theoretically, this compound can be used as a diamine monomer in these polymerization reactions. The incorporation of the pyridine ring into the polymer backbone is known to enhance the thermal stability and, in some cases, the solubility of the resulting polyimides. researchgate.nettandfonline.comrsc.org The presence of the bulky N-benzyl group would likely disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents but possibly lower glass transition temperatures compared to polymers derived from less hindered diamines. The bromo substituent would increase the polymer's density and could also impart flame-retardant properties. Furthermore, the bromine atom could serve as a reactive site for post-polymerization modification, allowing for the tuning of the polymer's properties.

Theoretical Polymer Properties Based on Monomer Structure

| Monomer Feature | Predicted Impact on Polymer Properties |

|---|---|

| Aromatic Diamine | High thermal stability and mechanical strength. |

| Pyridine Ring | Enhanced thermal stability and potentially improved solubility. |

| N-Benzyl Group | Increased solubility due to steric hindrance and disruption of chain packing; may lower the glass transition temperature. |

| 5-Bromo Substituent | Increased density, potential flame retardancy, and a site for post-polymerization functionalization. |

Precursors for Optoelectronic Materials (Focus on Structural Features)

The compound this compound is a tailored molecular scaffold with significant potential as a precursor for advanced optoelectronic materials. Its utility in this domain is intrinsically linked to a unique combination of structural features, including the pyridine core, the vicinal diamine functionalities, the bromo substituent, and the N-benzyl group. These components collectively influence the electronic and photophysical properties of the molecule, making it an attractive building block for the synthesis of photoactive and luminescent materials, particularly as a ligand for metal complexes.

The inherent structure of this compound provides a robust framework for creating materials with tunable optoelectronic characteristics. The pyridine ring, a well-known electron-deficient (π-accepting) system, forms the core of the molecule. The introduction of various functional groups onto this ring system allows for the fine-tuning of its electronic properties.

A computational study on the effects of different functional groups on the electronic properties of pyridine has shown that substituents significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ekb.eg For instance, the presence of an amino group (–NH2), an electron-donating group, tends to raise the HOMO energy level, while a bromo (–Br) substituent, which is electron-withdrawing, can lower the LUMO energy. ekb.eg This modulation of the HOMO-LUMO gap is a critical factor in determining the photophysical behavior of the resulting materials. ekb.eg

The strategic placement of substituents in this compound is key to its function as an optoelectronic precursor:

Diamino Group: The two amino groups at the 2- and 3-positions are crucial for its role as a bidentate chelating ligand. This arrangement allows the molecule to form stable complexes with transition metals, which are often the basis for luminescent materials. rsc.orgrsc.org The formation of such complexes can lead to materials exhibiting phosphorescence or thermally activated delayed fluorescence (TADF), properties that are highly desirable in applications like organic light-emitting diodes (OLEDs). polyu.edu.hk

N-Benzyl Group: The N-benzyl group attached to one of the amino nitrogens introduces several important characteristics. It adds steric bulk, which can influence the molecular packing in the solid state and potentially prevent aggregation-caused quenching of luminescence. Furthermore, the phenyl ring of the benzyl group extends the π-system of the molecule, which can impact the absorption and emission properties. Studies on related imidazo[4,5-b]pyridine derivatives have demonstrated that peripheral groups, such as a benzyl group, can significantly affect the nonlinear optical properties. researchgate.net

The combination of these structural elements makes this compound a versatile precursor. When used as a ligand, the resulting metal complexes can exhibit a range of photophysical properties depending on the choice of metal center and any further modifications to the ligand structure. The ability to tune these properties through synthetic chemistry is a cornerstone of developing new optoelectronic materials for various applications.

Below is a table summarizing the key structural features of this compound and their likely influence on its potential as a precursor for optoelectronic materials, based on findings from related compounds.

| Structural Feature | Position | Potential Influence on Optoelectronic Properties |

| Pyridine Ring | Core | Provides a π-accepting core, influencing electronic properties. |

| Diamino Groups | 2- and 3- | Act as a bidentate chelation site for metal ions, forming stable complexes. |

| Bromo Group | 5- | Acts as an electron-withdrawing group to tune energy levels and provides a site for further functionalization. |

| N-Benzyl Group | 2- (amino) | Provides steric hindrance to control intermolecular interactions and extends the π-conjugated system. |

While direct research on the optoelectronic applications of this compound is not extensively documented in publicly available literature, the analysis of its structural components and comparison with related compounds strongly suggest its suitability as a precursor for the development of novel luminescent and photoactive materials.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-<i>N</i>-benzyl-5-bromopyridine-2,3-diamine?

- Methodological Answer : The synthesis typically involves bromination and amination steps. For brominated pyridine derivatives, bromination of 2-aminopyridine using Br₂ in acidic conditions (e.g., HBr or H₂SO₄) at 0–5°C is critical to avoid over-bromination . Subsequent benzylation requires a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) to ensure efficient N-alkylation . Key variables include temperature control during bromination (<5°C) and stoichiometric excess of benzyl bromide (1.2–1.5 equiv.) to minimize side products.

Q. What spectroscopic techniques are recommended for characterizing 2-<i>N</i>-benzyl-5-bromopyridine-2,3-diamine?

- Methodological Answer :

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.3–4.5 ppm for CH₂) and aromatic protons (δ 7.2–8.5 ppm for pyridine and benzyl rings). The bromine substituent deshields adjacent carbons, shifting C-5 to ~145 ppm .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, the parent compound 5-bromopyridine-2,3-diamine crystallizes in the orthorhombic system (space group P2₁2₁2₁) with cell parameters <i>a</i> = 3.826 Å, <i>b</i> = 8.734 Å, <i>c</i> = 18.601 Å .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at <i>m/z</i> 308 for C₁₂H₁₁BrN₃).

Advanced Research Questions

Q. How can computational methods improve the design of brominated pyridine derivatives like 2-<i>N</i>-benzyl-5-bromopyridine-2,3-diamine?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD employs reaction path search algorithms to optimize conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . Molecular dynamics simulations can model benzyl-group steric effects on reaction yields. Validate computational predictions with experimental data (e.g., comparing calculated vs. observed NMR shifts).

Q. How can researchers resolve contradictions in crystallographic data for brominated diaminopyridines?

- Methodological Answer : Discrepancies in reported crystal parameters (e.g., bond lengths, angles) may arise from temperature-dependent lattice distortions or hydrogen-bonding variations. For 5-bromopyridine-2,3-diamine, compare datasets collected at 100 K vs. room temperature . Use Rietveld refinement to assess anisotropic displacement parameters and validate hydrogen positions via Fourier difference maps. Cross-reference with analogous structures (e.g., 5-chloropyridine-2,3-diamine) to identify halogen-specific trends .

Q. What strategies optimize regioselectivity in the benzylation of 5-bromopyridine-2,3-diamine?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Apply factorial design to test variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaOH), and benzyl bromide equivalents. For example, a 2³ factorial design identifies interactions between temperature and solvent .

- Kinetic Studies : Monitor reaction progress via LC-MS to detect intermediates (e.g., mono- vs. di-benzylated products). Use Arrhenius plots to determine activation energies for competing pathways .

Q. How do steric and electronic effects influence the biological activity of 2-<i>N</i>-benzyl-5-bromopyridine-2,3-diamine derivatives?

- Methodological Answer :

- Steric Effects : Replace the benzyl group with bulkier substituents (e.g., cyclohexyl) to assess steric hindrance on target binding. Compare IC₅₀ values in enzyme inhibition assays .

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine C-4 position to modulate aromatic electron density. Measure Hammett σ constants to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.